molecular formula C16H23N3O5 B14247054 L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- CAS No. 257619-92-4

L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-

Cat. No.: B14247054
CAS No.: 257619-92-4
M. Wt: 337.37 g/mol
InChI Key: MRVZUOWQBCSHNO-LBPRGKRZSA-N
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Description

L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- is a chemical compound with a complex structure that includes a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- typically involves multiple steps, starting with the protection of the amino group of phenylalanine. The process includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The protected phenylalanine is then coupled with glycine and further modified to introduce the N-hydroxy group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling and deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

257619-92-4

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

tert-butyl N-[2-[[(2S)-1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(22)17-10-13(20)18-12(14(21)19-23)9-11-7-5-4-6-8-11/h4-8,12,23H,9-10H2,1-3H3,(H,17,22)(H,18,20)(H,19,21)/t12-/m0/s1

InChI Key

MRVZUOWQBCSHNO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NO

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NO

Origin of Product

United States

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